Bienvenue dans la boutique en ligne BenchChem!

BMS-665053

CRF1 Receptor Binding Affinity Anxiolytic

BMS-665053 is a validated, oral CRF1 antagonist with high potency (IC50=1.0 nM) and a well-defined metabolic profile, making it an essential reference standard for SAR campaigns, prodrug evaluation, and reactive metabolite screening. Select for reliable in vivo efficacy at 10 mg/kg p.o. in anxiety models, backed by published pharmacokinetic data (t½=7.8h).

Molecular Formula C16H14Cl3F2N3O2
Molecular Weight 424.7 g/mol
CAS No. 1173435-64-7
Cat. No. B606241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-665053
CAS1173435-64-7
SynonymsBMS-665053;  BMS 665053;  BMS665053.
Molecular FormulaC16H14Cl3F2N3O2
Molecular Weight424.7 g/mol
Structural Identifiers
SMILESCC(C1CC1)N2C=C(N=C(C2=O)NC3=C(C=C(C=C3Cl)OC(F)F)Cl)Cl
InChIInChI=1S/C16H14Cl3F2N3O2/c1-7(8-2-3-8)24-6-12(19)22-14(15(24)25)23-13-10(17)4-9(5-11(13)18)26-16(20)21/h4-8,16H,2-3H2,1H3,(H,22,23)/t7-/m0/s1
InChIKeyNFRNVFLIULAQST-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-665053: A Potent and Selective Pyrazinone CRF1 Receptor Antagonist for Preclinical Research


BMS-665053 (CAS 1173435-64-7) is a pyrazinone-containing small molecule that acts as a potent and selective antagonist of the corticotropin-releasing factor-1 (CRF1) receptor [1]. It binds with high affinity to the CRF1 receptor (IC50 = 1.0 nM) and potently inhibits CRF-stimulated cAMP production in human Y-79 retinoblastoma cells (IC50 = 4.9 nM) . The compound demonstrates significant selectivity over the CRF2 receptor subtype (IC50 > 10 µM) and exhibits oral bioavailability (F = 52%) with anxiolytic efficacy in rat models of anxiety at a dose of 10 mg/kg p.o. .

Why In-Class CRF1 Antagonist Substitution is Not Advisable: The BMS-665053 Case


CRF1 antagonists are a diverse class with significant variability in potency, selectivity, pharmacokinetic profiles, and metabolic liabilities [1]. Simple in-class substitution without rigorous comparative analysis can invalidate experimental outcomes, as even structurally related pyrazinone analogs exhibit markedly different oral bioavailability (e.g., BMS-665053 at 5% vs. prodrugs at 36%) [2] and distinct metabolic activation pathways that can affect in vivo toxicity profiles [3]. Furthermore, differences in CRF1 binding affinity and functional potency can shift the required effective dose and complicate cross-study data interpretation [4]. Therefore, selecting the precise compound with documented, quantitative performance in the intended assay system is critical for reproducible research.

Quantitative Evidence Guide for BMS-665053 Selection vs. Analogs


BMS-665053 CRF1 Binding Affinity vs. BMS-763534 and CP-316,311

BMS-665053 demonstrates a binding affinity (IC50 = 1.0 nM) that is 2.5-fold less potent than the closely related analog BMS-763534 (IC50 = 0.4 nM) [1] but is 6.8-fold more potent than the structurally distinct CRF1 antagonist CP-316,311 (IC50 = 6.8 nM) [2].

CRF1 Receptor Binding Affinity Anxiolytic

BMS-665053 Functional Potency in cAMP Assay vs. CRF1 Binding

BMS-665053 is a potent functional antagonist, inhibiting CRF-stimulated cAMP production in human Y-79 retinoblastoma cells with an IC50 of 4.9 nM . This represents a 4.9-fold shift from its binding IC50 (1.0 nM), demonstrating effective translation of target engagement to functional antagonism in a cellular context.

cAMP Assay Functional Antagonism Y-79 Cells

BMS-665053 CRF1 Subtype Selectivity Over CRF2

BMS-665053 displays a high degree of selectivity for the CRF1 receptor over the CRF2 subtype, with an IC50 > 10 µM for CRF2 . This translates to a >10,000-fold selectivity window compared to its CRF1 binding IC50 (1.0 nM).

CRF2 Receptor Selectivity Off-target

BMS-665053 In Vivo Pharmacokinetics: Clearance and Half-Life

In rat pharmacokinetic studies, BMS-665053 demonstrates low in vivo clearance (Cl = 17 mL/min/kg) and a moderate half-life (t½ = 7.8 h) [1]. This clearance rate is approximately 31% of the rat hepatic blood flow (Qh ≈ 55 mL/min/kg), classifying it as a low-to-moderate clearance compound.

Pharmacokinetics Clearance Half-life Rat

Oral Bioavailability and Anxiolytic Efficacy of BMS-665053

BMS-665053 exhibits good oral bioavailability (F = 52%) and demonstrates robust anxiolytic efficacy in a rat defensive withdrawal anxiety model at an oral dose of 10 mg/kg . This contrasts with the parent compound's low oral bioavailability (F = 5%) that necessitated the development of prodrugs with improved exposure (e.g., prodrug 12 with F = 36%) [1].

Oral Bioavailability Defensive Withdrawal Anxiolytic

Metabolic Activation Liability of BMS-665053 Compared to Analogs

In vitro metabolism studies in rat and human liver microsomes revealed that BMS-665053 undergoes cytochrome P450-mediated oxidation of its pyrazinone moiety, followed by ring opening, as a primary metabolic pathway [1]. This process generates a reactive intermediate (likely an epoxide) that forms glutathione (GSH) adducts, indicating a potential for metabolic activation and covalent binding [2]. In BDC rats, the parent drug was a trace component in bile and urine, while pyrazinone epoxide-derived metabolites and GSH conjugates were major components, confirming extensive metabolism in vivo [3]. This metabolic liability drove the synthesis of analogs with diminished reactive metabolite formation, highlighting BMS-665053 as a key tool for investigating pyrazinone-related toxicity mechanisms.

Metabolism Reactive Metabolites Glutathione Adducts

Optimal Use Cases for BMS-665053 in Preclinical Research


Benchmarking CRF1 Antagonists in Binding and Functional Assays

BMS-665053 serves as an ideal reference compound for establishing CRF1 antagonist activity in both radioligand binding (IC50 = 1.0 nM) and functional cAMP inhibition assays (IC50 = 4.9 nM) . Its intermediate potency allows for effective differentiation between highly potent analogs like BMS-763534 and less potent compounds like CP-316,311, making it a valuable calibrator for SAR campaigns [1].

Anxiolytic Efficacy Studies in Rodent Behavioral Models

With a proven efficacious oral dose of 10 mg/kg in the rat defensive withdrawal model and favorable pharmacokinetic properties (F = 52%, t½ = 7.8 h, low clearance) [1], BMS-665053 is directly applicable to acute and chronic in vivo studies of anxiety-like behaviors without requiring specialized formulations [2].

Investigating Reactive Metabolite Formation and Hepatotoxicity

The well-documented metabolic activation of BMS-665053's pyrazinone ring to a reactive epoxide intermediate that forms glutathione adducts makes it an essential positive control compound for in vitro and in vivo assays designed to detect or mitigate reactive metabolite formation [1]. It is particularly valuable for comparative studies aimed at identifying structural modifications that eliminate this liability [2].

Prodrug Development and Oral Bioavailability Optimization

BMS-665053 is a key reference standard for evaluating novel prodrug strategies aimed at improving oral exposure of pyrazinone-based CRF1 antagonists. The documented 10-fold increase in bioavailability achieved with prodrug 12 (F = 36%) compared to the parent (F = 5%) provides a clear benchmark for assessing the success of new prodrug approaches .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-665053

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.